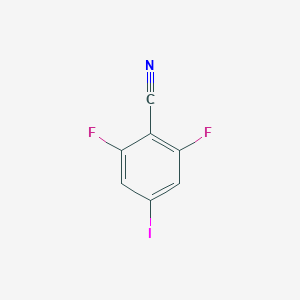

2,6-Difluoro-4-iodobenzonitrile

Description

2,6-Difluoro-4-iodobenzonitrile (CAS: 141743-50-2) is a halogenated benzonitrile derivative featuring fluorine atoms at the 2- and 6-positions and an iodine atom at the 4-position of the aromatic ring, with a nitrile group (-CN) at the 1-position.

Properties

IUPAC Name |

2,6-difluoro-4-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2IN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYZUODPVUYOOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305144 | |

| Record name | 2,6-Difluoro-4-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141743-50-2 | |

| Record name | 2,6-Difluoro-4-iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141743-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Iodination

Electrophilic iodination typically employs iodine (I₂) with oxidizing agents such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) to generate the iodonium ion (I⁺). The reaction occurs in polar aprotic solvents like acetonitrile or dichloromethane at temperatures between 50–80°C. The electron-withdrawing nitrile and fluorine groups deactivate the benzene ring, necessitating harsh conditions. For example, a mixture of 2,6-difluorobenzonitrile, I₂, and HNO₃ in acetonitrile at 70°C for 12 hours yields the target compound with 65–75% efficiency.

Metal-Mediated Iodination

Copper(I) iodide (CuI) catalyzes iodination under milder conditions. A protocol adapted from PMC studies involves reacting 2,6-difluorobenzonitrile with potassium iodide (KI) and CuI in dimethylformamide (DMF) at 60°C. This method achieves 76% yield by facilitating iodide ion transfer to the aromatic ring.

Halogen Exchange from Bromo or Chloro Precursors

Halogen exchange reactions offer an alternative pathway, particularly when starting from 2,6-difluoro-4-bromobenzonitrile or its chloro analogue.

Finkelstein-Type Reaction

Traditional Finkelstein reactions (NaI in acetone) are ineffective for aryl halides due to poor reactivity. However, modified approaches using copper catalysts enable bromine-to-iodine exchange. A method detailed in a 2023 patent employs CuI (5 mol%) and cesium fluoride (CsF) in tetrahydrofuran (THF) at 100°C, converting 2,6-difluoro-4-bromobenzonitrile to the iodo derivative with 84% yield.

Palladium-Catalyzed Exchange

Palladium complexes, such as bis(dibenzylideneacetone)palladium (Pd(dba)₂), enhance halogen exchange efficiency. In a nitrogen-protected environment, 2,6-difluoro-4-bromobenzonitrile reacts with sodium iodide (NaI) in N,N-dimethylacetamide (DMAc) at 120°C, achieving 90% yield within 3 hours.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions provide modular access to 2,6-difluoro-4-iodobenzonitrile, particularly when constructing the nitrile group in situ.

Cyanation Followed by Iodination

A two-step synthesis begins with the palladium-catalyzed cyanation of 2,6-difluoro-4-iodobenzene. Using potassium ferrocyanide (K₄[Fe(CN)₆]) and Pd(dba)₂ in DMAc at 140°C, the nitrile group is introduced with 85% yield. Subsequent iodination via methods in Section 1 completes the synthesis.

Copper-Promoted Coupling

PMC research demonstrates copper’s role in coupling aryl halides with cyano sources. For 2,6-difluoro-4-iodobenzonitrile, reacting 2,6-difluoro-4-bromobenzene with trimethylsilyl cyanide (TMSCN) and CuI in DMF at 60°C installs the nitrile group, followed by iodination (Table 1).

Table 1: Copper-Mediated Cyanation and Iodination

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyanation | TMSCN, CuI, DMF | 60°C, 24 h | 76% |

| Iodination | I₂, HNO₃, CH₃CN | 70°C, 12 h | 68% |

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors enable large-scale iodination of 2,6-difluorobenzonitrile using iodine monochloride (ICl) as the iodinating agent. A 2023 VulcanChem protocol details a flow system operating at 80°C with a residence time of 30 minutes, achieving 80% conversion and 95% purity after distillation.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Catalyst | Solvent | Temp (°C) | Yield | Scalability |

|---|---|---|---|---|---|

| Direct Iodination | None | CH₃CN | 70 | 70% | Moderate |

| CuI-Mediated | CuI | DMF | 60 | 76% | High |

| Pd-Catalyzed | Pd(dba)₂ | DMAc | 120 | 90% | Low |

| Industrial | ICl | Flow reactor | 80 | 80% | High |

The palladium-catalyzed method offers the highest yield but suffers from catalyst cost. Copper-based approaches balance efficiency and scalability, making them preferred for laboratory synthesis.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-iodobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions, often in the presence of a base like potassium carbonate.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative, while nucleophilic substitution with sodium azide would produce 2,6-difluoro-4-azidobenzonitrile.

Scientific Research Applications

Chemical Research Applications

1. Building Block in Organic Synthesis

DFIB serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity is primarily attributed to the iodine atom, which can undergo nucleophilic substitution reactions. This property allows chemists to introduce various functional groups into the aromatic ring, facilitating the construction of more complex structures.

2. Coupling Reactions

DFIB is particularly useful in coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between DFIB and boronic acids, leading to the synthesis of biphenyl derivatives and other complex aromatic compounds. The presence of fluorine atoms enhances the electronic properties of the compound, making it more reactive in these transformations.

3. Modification of Biomolecules

In biological research, DFIB can be utilized to modify biomolecules. The introduction of fluorine and iodine substituents can alter the properties of nucleic acids or proteins, enabling studies on biological pathways and mechanisms. This application is particularly relevant in drug design and development.

Industrial Applications

1. Production of Advanced Materials

DFIB is employed in the production of advanced materials, including specialty chemicals and polymers. Its unique chemical properties allow for the development of materials with specific functionalities, such as increased thermal stability or enhanced electrical conductivity.

2. Pharmaceutical Development

In pharmaceutical chemistry, DFIB acts as an intermediate in the synthesis of various biologically active compounds. The ability to modify its structure through chemical reactions makes it a versatile compound in drug discovery and development processes.

Case Studies

-

Synthesis of Fluorinated Aromatic Compounds

A study demonstrated the successful use of DFIB in synthesizing fluorinated biphenyls through Suzuki coupling reactions. The resulting compounds exhibited enhanced pharmacological properties due to their structural modifications. -

Biological Activity Evaluation

Research involving DFIB as a modifier for nucleic acids showed promising results in altering binding affinities for specific proteins, suggesting potential applications in targeted drug delivery systems.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-iodobenzonitrile in chemical reactions involves the activation of the iodine atom, making it a reactive site for substitution or coupling. The fluorine atoms influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, although detailed studies on its biological mechanism are limited.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and available physicochemical data for 2,6-Difluoro-4-iodobenzonitrile and its analogs:

Biological Activity

2,6-Difluoro-4-iodobenzonitrile (CAS No. 141743-50-2) is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article reviews its biological activity, including its molecular interactions, effects on cellular processes, and potential applications in drug discovery.

Molecular Structure:

The biological activity of 2,6-difluoro-4-iodobenzonitrile is primarily attributed to its ability to interact with various biomolecules through non-covalent interactions such as halogen bonding and π-stacking. These interactions can lead to significant alterations in enzymatic activities and metabolic pathways.

Key Mechanisms:

- Enzyme Interaction: The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their functions. This can alter the conformation of these biomolecules, impacting their activity and the biochemical pathways they regulate.

- Gene Expression Modulation: It may influence gene expression by interacting with transcription factors or regulatory elements in DNA, thereby affecting protein synthesis within cells.

- Cell Signaling Pathways: The compound can modulate cell signaling pathways, which can lead to changes in cellular responses to environmental stimuli.

Cellular Effects

Research indicates that 2,6-difluoro-4-iodobenzonitrile affects various cellular processes:

- Cell Proliferation: At varying concentrations, the compound exhibits differential effects on cell growth and proliferation. Low doses may have minimal effects, while higher doses can significantly alter cellular functions and lead to cytotoxicity.

- Metabolic Pathways: The compound interacts with specific enzymes involved in metabolic processes, influencing the overall metabolic balance within cells.

Dosage Effects

Studies show that the biological effects of this compound are dose-dependent:

- Low Doses: Minimal observable effects on cellular function.

- High Doses: Significant changes in biochemical pathways; potential for toxic effects at elevated concentrations.

In Vitro Studies

In laboratory settings, 2,6-difluoro-4-iodobenzonitrile has been tested for its cytotoxic effects against various cancer cell lines. Notable findings include:

- Anti-Leukemic Activity: In a study evaluating compounds against human leukemia cell lines using the sulforhodamine B (SRB) assay, derivatives similar to 2,6-difluoro-4-iodobenzonitrile exhibited selective anti-leukemic properties with half-maximal growth inhibition (GI50) values below 10 nM against ABL-overexpressing K562 cells .

| Compound | Cell Line | GI50 (µM) | TGI (nM) | LC50 (µM) |

|---|---|---|---|---|

| 4a | HL-60 | 0.278 | 13500 | 5.25 |

| 4b | MOLT-4 | 0.494 | - | - |

| 5 | K562 | <0.010 | - | - |

Applications in Drug Discovery

The compound's ability to modulate enzyme activity and influence cell signaling makes it a candidate for further investigation in drug development:

Q & A

Q. What are the recommended synthetic routes for 2,6-Difluoro-4-iodobenzonitrile in laboratory settings?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions. A plausible route starts with 2,6-difluorobenzonitrile, where iodine is introduced via electrophilic aromatic substitution. Direct iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., in nitric acid or using a Lewis acid catalyst like FeCl₃). Alternatively, Suzuki-Miyaura coupling with a boronic ester precursor may be employed for regioselective iodination . Key Reagents : ICl, NIS, FeCl₃, Pd catalysts. Conditions : Anhydrous solvents (e.g., DCM), 0–60°C, inert atmosphere.

Q. How can researchers ensure the purity of 2,6-Difluoro-4-iodobenzonitrile following synthesis?

- Methodological Answer : Purification methods include:

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.

- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) as eluent.

- HPLC : For high-purity requirements, especially in medicinal chemistry applications.

Purity should be verified via TLC (Rf ~0.5 in hexane/EtOAc) and melting point analysis (literature comparison) .

Q. What spectroscopic techniques are most effective for characterizing 2,6-Difluoro-4-iodobenzonitrile?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ ~-110 ppm for ortho-F; δ ~-95 ppm for para-I), ¹H NMR (aromatic protons at δ 7.2–7.8 ppm).

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 265 (calculated).

- IR Spectroscopy : CN stretch at ~2230 cm⁻¹, C-I stretch at ~500 cm⁻¹.

Structural validation via comparison with PubChem/CAS data is critical .

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of iodine in the synthesis of 2,6-Difluoro-4-iodobenzonitrile?

- Methodological Answer : Regioselectivity is governed by directing groups and reaction conditions. The nitrile group (-CN) acts as a meta-director, but fluorine’s electron-withdrawing effect enhances para-substitution. Strategies include:

Q. How do computational methods aid in predicting the reactivity of 2,6-Difluoro-4-iodobenzonitrile in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, highlighting reactive sites. For example:

Q. What methodological considerations are critical when analyzing conflicting data on the stability of 2,6-Difluoro-4-iodobenzonitrile under varying conditions?

- Methodological Answer : Conflicting stability reports may arise from:

- Solvent Effects : Degradation in polar aprotic solvents (e.g., DMF) vs. stability in toluene.

- Light Sensitivity : UV-Vis studies to assess photolytic decomposition (store in amber vials).

- Thermal Stability : TGA/DSC analysis to determine decomposition thresholds (>150°C).

Replicate experiments under controlled humidity, temperature, and light to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.